molecular formula C13H19N3O2S B15251450 4-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide

4-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide

Cat. No.: B15251450
M. Wt: 281.38 g/mol
InChI Key: VIUXQTIZQWJGKF-SQFISAMPSA-N
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Description

4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide is a chemical compound with the molecular formula C13H19N3O2S and a molecular weight of 281.37 g/mol . It is known for its applications in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 1-methylazepan-2-one under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in pH regulation in cells . This inhibition can lead to changes in cellular metabolism and has potential therapeutic implications for cancer treatment.

Comparison with Similar Compounds

4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide can be compared with other benzenesulfonamide derivatives. Similar compounds include:

  • 4-amino-N-(1-methylpiperidin-2-ylidene)benzenesulfonamide
  • 4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide

These compounds share structural similarities but differ in their ring structures, leading to variations in their chemical properties and biological activities .

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

(NZ)-4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C13H19N3O2S/c1-16-10-4-2-3-5-13(16)15-19(17,18)12-8-6-11(14)7-9-12/h6-9H,2-5,10,14H2,1H3/b15-13-

InChI Key

VIUXQTIZQWJGKF-SQFISAMPSA-N

Isomeric SMILES

CN\1CCCCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CN1CCCCCC1=NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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